molecular formula C21H17ClN2O B14607354 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 61078-34-0

4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14607354
CAS No.: 61078-34-0
M. Wt: 348.8 g/mol
InChI Key: KVXOSZIKVQGBEI-UHFFFAOYSA-N
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Description

4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:

    Formation of the Pyrazolidine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Cyclization: The final step involves the cyclization of the intermediate product to form the cyclohexadienone moiety, which can be achieved through an intramolecular aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmaceuticals.

    Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of novel polymers.

    Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-Methylphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
  • 4-[5-(4-Fluorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one

Uniqueness

4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

61078-34-0

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

InChI

InChI=1S/C21H17ClN2O/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)21(24-23-20)16-8-12-18(25)13-9-16/h1-13,19-20,23,25H

InChI Key

KVXOSZIKVQGBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NN=C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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